![molecular formula C14H13N5O2S2 B014283 S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine CAS No. 164575-82-0](/img/structure/B14283.png)
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Overview
Description
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine: is a specialized chemical compound known for its unique properties and applications in scientific research. It is a radioionatable, cleavable, and photoactivable cross-linking agent, which makes it highly valuable in various biochemical and molecular biology experiments .
Mechanism of Action
Target of Action
It is known to be a radioionatable, cleavable, photoactivable cross-linking agent . This suggests that it may interact with a variety of biological molecules, depending on the specific experimental conditions.
Mode of Action
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine acts as a cross-linking agent . It forms covalent bonds between different molecules, thereby altering their physical and chemical properties. The compound is photoactivable, meaning it becomes reactive when exposed to light. It is also cleavable, allowing the cross-links to be broken under certain conditions .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific molecules it cross-links . By forming covalent bonds between different molecules, it can alter their structure and function, potentially leading to changes in cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors . For example, its photoactivable nature means that light exposure can trigger its reactivity. Additionally, the cleavability of the cross-links it forms could be influenced by factors such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine involves multiple steps, starting with the preparation of the 4-azidosalicylic acid derivativeThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions: S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of azido derivatives .
Scientific Research Applications
Chemistry: In chemistry, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine is used as a cross-linking agent to study the interactions between different molecules. Its photoactivable nature allows for precise control over the cross-linking process .
Biology: In biological research, the compound is employed to investigate protein-protein interactions and to label specific proteins with radioactive isotopes. This helps in understanding the structure and function of proteins in various biological processes .
Medicine: In medical research, this compound is used in the development of diagnostic tools and therapeutic agents. Its ability to form stable cross-links with biomolecules makes it valuable in the design of targeted drug delivery systems .
Industry: In the industrial sector, the compound is used in the production of specialized materials and in the development of new technologies for biochemical analysis .
Comparison with Similar Compounds
S-[2-(Iodo-4-azidosalicylamido)ethylthio]-2-thiopyridine: This compound is similar in structure but contains an iodine atom, which can be used for different types of labeling and cross-linking experiments.
Bis[2-(4-azidosalicylamido)ethyl] Disulfide: This compound contains a disulfide bond and is used in similar applications but offers different reactivity and stability properties.
Uniqueness: S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine is unique due to its combination of radioionatable, cleavable, and photoactivable properties. This makes it highly versatile and valuable in a wide range of scientific research applications .
Properties
IUPAC Name |
4-azido-2-hydroxy-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c15-19-18-10-4-5-11(12(20)9-10)14(21)17-7-8-22-23-13-3-1-2-6-16-13/h1-6,9,20H,7-8H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELWNIMQOUETBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402768 | |
| Record name | S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164575-82-0 | |
| Record name | S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine interact with proteins and what are the downstream effects?
A1: this compound (AET) interacts with proteins through a two-step process. First, the 2-thiopyridyl group forms a cleavable disulfide bond with cysteine residues. [] This allows for targeted incorporation of AET into proteins. Second, upon exposure to UV light, the 4-azidosalicylamido group becomes photoactivated and forms covalent cross-links with nearby molecules. [] This cross-linking allows researchers to study protein-protein interactions and identify neighboring protein domains within multiprotein complexes. []
Q2: What are the structural characteristics of AET?
A2: While the provided abstract doesn't explicitly state the molecular formula or weight of AET, it does mention a key structural characteristic: a relatively short linker arm between the 2-thiopyridyl moiety and the 4-azidosalicylamido moiety. [] This short linker arm distinguishes AET from a similar compound, S-[2-[N-[4-(4-azidosalicylamido)butyl]carbomoyl]ethylthio]-2-thiopyridine (APDP). [] The short linker arm may influence the cross-linking efficiency and specificity of AET compared to compounds with longer linkers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


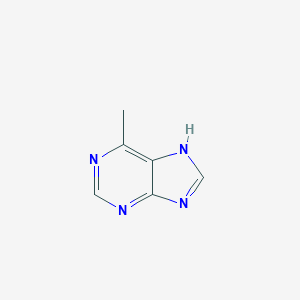

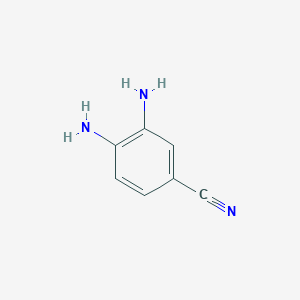
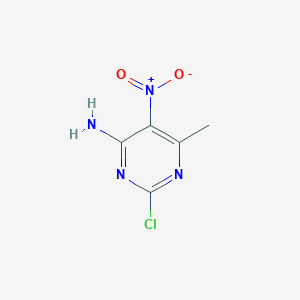
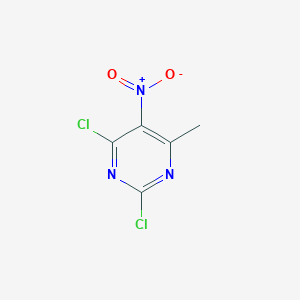

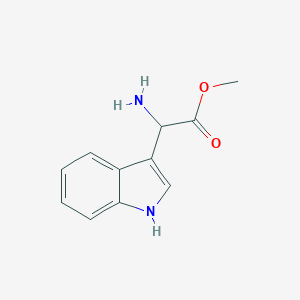
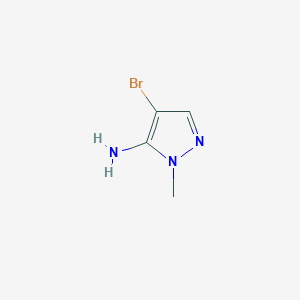


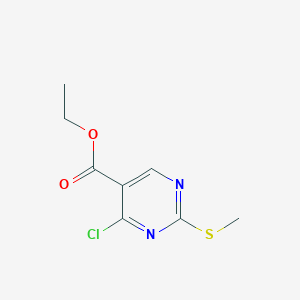

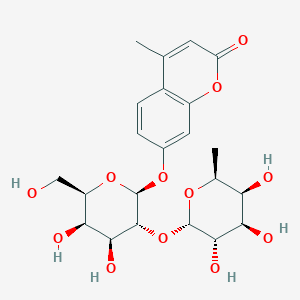
![(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B14240.png)
